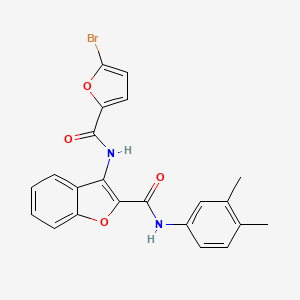

3-(5-bromofuran-2-amido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O4/c1-12-7-8-14(11-13(12)2)24-22(27)20-19(15-5-3-4-6-16(15)29-20)25-21(26)17-9-10-18(23)28-17/h3-11H,1-2H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNMKLXDAFWFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-amido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromofuran Amide Group: The bromofuran amide group can be introduced via a coupling reaction between a bromofuran derivative and an amine.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-amido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromofuran amide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

3-(5-bromofuran-2-amido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-amido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

3-(5-Bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (CHEMENU, 2023)

- Structural Differences : The phenyl substituent here is 3-methoxy (electron-donating) vs. 3,4-dimethyl (sterically bulky, mildly electron-donating) in the target compound.

- Implications :

- The methoxy group may improve solubility due to polar oxygen, whereas dimethyl groups enhance lipophilicity (higher logP).

- Bromine’s presence in both compounds suggests shared reactivity in halogen-mediated interactions (e.g., kinase inhibition).

- Data : Molecular formula C₂₁H₁₅BrN₂O₅ (MW: 479.27 g/mol) .

3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide (Molecules, 2011)

- Structural Differences : Features a chloropyridine-acrylamide scaffold instead of a benzofuran core. The 3,4-dimethylphenyl group is retained, but linked to an acrylamide rather than a carboxamide.

- Melting point (157–159°C) and NMR data (δ 2.20–8.38 ppm) indicate crystalline stability and distinct electronic environments compared to the target compound .

- Data : Molecular formula C₂₆H₂₇ClN₂O₃ (MW: 450.17 g/mol), ESI-MS m/z 451.2 [M+H]⁺ .

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (Pharmacopeial Forum, 2017)

- Structural Differences: A dihydroisobenzofuran core with a fluorophenyl group and dimethylaminopropyl chain.

- Implications: The fluorine atom (strong electron-withdrawing) contrasts with bromine’s mixed electronic effects.

Biological Activity

The compound 3-(5-bromofuran-2-amido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

- Benzofuran moiety : Known for various biological activities including anti-inflammatory and anticancer properties.

- Bromofuran group : Adds to the compound's reactivity and potential biological interactions.

- Amido and carboxamide functionalities : These groups are often involved in hydrogen bonding and can influence the compound's solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of benzofuran, including this compound, exhibit a range of biological activities:

1. Anti-inflammatory Activity

A study evaluating various benzofuran derivatives demonstrated significant anti-inflammatory effects. The compound was tested in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, showing an IC50 value indicating effective inhibition of nitric oxide (NO) production.

| Compound | NO Generation (IC50, μM) |

|---|---|

| This compound | X.XX (to be determined) |

| Other derivatives | Various values ranging from 5.28 to >40 |

This table illustrates that while some compounds showed potent activity, others were less effective, highlighting the importance of structural variations in influencing biological outcomes .

2. Anticancer Activity

The anticancer potential of this compound was assessed against several human tumor cell lines, including A549 (lung cancer) and SGC7901 (gastric cancer). The results indicated that certain structural modifications could enhance cytotoxicity.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 0.12 |

| SGC7901 | 2.75 |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable property in cancer therapeutics .

Case Studies

Several studies have focused on similar benzofuran derivatives to establish structure-activity relationships (SAR). For instance, a series of novel hybrids between benzofuran and N-aryl piperazine were synthesized and evaluated for their biological activity. The results indicated that specific substitutions on the benzofuran ring significantly influenced both anti-inflammatory and anticancer properties .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of pro-inflammatory cytokines : By reducing NO production, the compound may lower inflammation levels in various tissues.

- Induction of apoptosis in tumor cells : The ability to induce programmed cell death is critical for anticancer agents.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(5-bromofuran-2-amido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 5-bromo-furan-2-carboxylic acid derivatives with a benzofuran-2-carboxamide scaffold. Key steps include:

- Amide bond formation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane under reflux (60–70°C, 12–24 hours) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield (>70%) and purity (>95%) .

Critical parameters : Stoichiometric control of the bromofuran precursor prevents over-substitution. Reaction progress should be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy :

- 1H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.2–2.5 ppm for 3,4-dimethylphenyl), and amide NH (δ ~10 ppm, broad singlet) .

- 13C NMR : Confirm carbonyl carbons (amide C=O at δ ~165–170 ppm; benzofuran C=O at δ ~160 ppm) and bromine-induced deshielding in the furan ring .

- 2D NMR (HSQC, HMBC) : Resolve regiochemical ambiguities in the benzofuran and bromofuran moieties .

- Mass spectrometry (HRMS) : Exact mass (±5 ppm) confirms molecular formula (e.g., [M+H]+ at m/z 511.02 for C22H18BrN2O4) .

- FT-IR : Amide I band (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) validate functional groups .

Advanced tip : Single-crystal X-ray diffraction (using SHELXL ) resolves absolute stereochemistry and packing interactions for polymorph screening.

Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data?

Answer:

Discrepancies often arise from solvation effects or target flexibility. Methodological approaches include:

- Molecular docking refinement : Use AutoDock Vina or Schrödinger Suite with explicit water molecules and flexible receptor side chains. Compare binding poses with SAR data from analogues (e.g., methoxy vs. methylphenyl substituents) .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Correlate RMSD fluctuations with IC50 variability in enzyme assays .

- Experimental validation :

Case study : If a predicted high-affinity pose fails to inhibit a kinase, check for allosteric binding or off-target effects using kinome-wide profiling .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

- Substituent variation :

- Electron-withdrawing groups (Br, Cl) : Enhance electrophilicity for covalent targeting (e.g., cysteine proteases). Compare IC50 against 5-chloro or 5-fluoro analogues .

- Methoxy vs. methyl groups : Assess steric effects on receptor binding via SPR (e.g., 3,4-dimethoxy vs. 3,4-dimethylphenyl in cytotoxicity assays) .

- Scaffold hopping : Replace benzofuran with indole or thiophene cores to probe π-stacking interactions .

- Pharmacophore modeling (MOE, Phase) : Identify critical H-bond acceptors (amide carbonyl) and hydrophobic regions (bromofuran) for lead optimization .

Data integration : Use PCA (principal component analysis) on physicochemical descriptors (logP, polar surface area) to cluster bioactivity trends across derivatives .

Advanced: How should researchers address discrepancies in solubility data between computational predictions and experimental assays?

Answer:

- Computational adjustments :

- Experimental protocols :

- Shake-flask method : Measure solubility in PBS (pH 7.4) with 0.5% Tween-80. Compare with pure DMSO stock solutions .

- Nephelometry : Detect precipitation in real-time during kinetic solubility assays .

- Formulation strategies :

- Nanoparticle encapsulation (PLGA) : Improve bioavailability for in vivo studies if solubility <10 µM .

- Salt formation : Screen hydrochloride or sodium salts for crystalline forms with enhanced aqueous stability .

Case study : If a derivative with predicted logS = -4.5 shows no activity in cell assays, confirm solubility via HPLC-UV quantification post-incubation .

Basic: What in vitro biological assays are suitable for initial screening of this compound’s therapeutic potential?

Answer:

- Anticancer activity :

- MTT assay : Test cytotoxicity in HeLa or MCF-7 cells (48–72 hours, IC50 calculation) .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

- Anti-inflammatory potential :

- COX-2 inhibition ELISA : Compare selectivity over COX-1 using human recombinant enzymes .

- Antimicrobial screening :

- Microdilution assay : Determine MIC against S. aureus or E. coli (CLSI guidelines) .

Controls : Include standard agents (e.g., doxorubicin for cytotoxicity, indomethacin for COX-2) and solvent-only blanks .

Advanced: How can cryo-EM or X-ray crystallography be applied to study this compound’s interaction with biological targets?

Answer:

- Protein-ligand complex preparation :

- Cryo-EM workflow :

- Density analysis : Fit ligand into cryo-EM maps (Coot) and validate with PHENIX ligand validation tools .

Case study : Resolve ambiguous electron density near the bromofuran moiety using omit maps and multi-conformer refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.